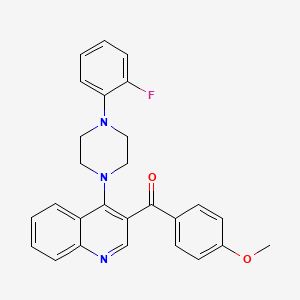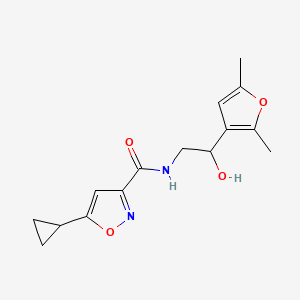![molecular formula C7H4ClN3 B2407896 2-Chloro-pyrido[3,2-D]pyrimidine CAS No. 915302-21-5](/img/structure/B2407896.png)
2-Chloro-pyrido[3,2-D]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-pyrido[3,2-D]pyrimidine is a compound that undergoes cobalt-catalyzed cross-coupling reaction with aryl halides . It has a molecular weight of 114.533 .
Synthesis Analysis
There are numerous methods for the synthesis of pyrimidines . For instance, a study discusses the synthesis of pyrido[2,3-d]pyrimidines under mild reaction conditions . Another research paper presents a reaction involving the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . All of the synthesized compounds were characterized using 1H-NMR and MS analyses .Chemical Reactions Analysis
Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They undergo various chemical reactions, such as cobalt-catalyzed cross-coupling reaction with aryl halides .Aplicaciones Científicas De Investigación
Other Potential Applications
Beyond the mentioned fields, 2-Chloro-pyrido[3,2-D]pyrimidine might have additional applications, such as:
Mecanismo De Acción
Target of Action
2-Chloro-pyrido[3,2-D]pyrimidine has been found to interact with a variety of targets. These include tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in various cellular processes, including cell growth, proliferation, and survival.
Mode of Action
The compound interacts with its targets through a process of ligand-induced dimerization or oligomerization . The ligand, in this case, this compound, binds to the extracellular regions of its target proteins, leading to the formation of active dimers. This activation triggers the downstream signaling pathways .
Biochemical Pathways
The activation of the targets by this compound affects several biochemical pathways. These include the signaling pathways of the above-mentioned targets . The compound’s interaction with these pathways can lead to changes in cell growth, proliferation, and survival.
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its degree of lipophilicity . This property allows the compound to easily diffuse into cells, impacting its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific targets and pathways it interacts with. Given its broad spectrum of targets, the compound can have a variety of effects, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its lipophilicity allows it to easily diffuse into cells, which can be influenced by the lipid environment of the cells
Safety and Hazards
While specific safety and hazards information for 2-Chloro-pyrido[3,2-D]pyrimidine is not available, it’s generally recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, ensure adequate ventilation, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . This review will help scientists to design new selective, effective, and safe anticancer agents .
Propiedades
IUPAC Name |
2-chloropyrido[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-7-10-4-6-5(11-7)2-1-3-9-6/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIGIRAWJADGAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2N=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2407813.png)



![4-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2407818.png)
![2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide dioxalate](/img/structure/B2407820.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2407826.png)
![Methyl 7-methyl-2-(methylthio)-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2407827.png)
![5-(2-fluorobenzyl)-7-(4-methylbenzoyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2407828.png)
![(3,4-Dimethylphenyl){2-[(3-chloro-4-methoxyphenyl)amino]pteridin-4-yl}amine](/img/structure/B2407830.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2407835.png)
![4-chloro-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}aniline](/img/structure/B2407836.png)